Val-Leu-Arg-p-nitroanilide

Overview

Description

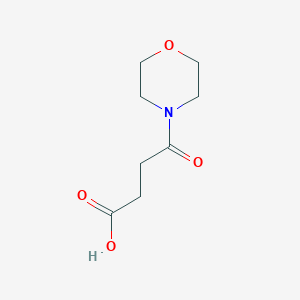

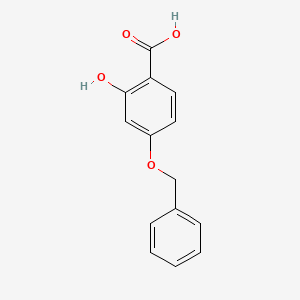

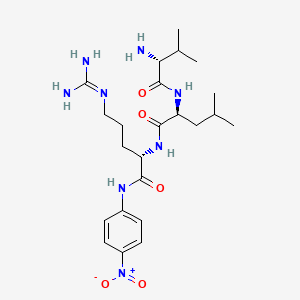

Val-Leu-Arg-p-nitroanilide is a chromogenic substrate used for a convenient, sensitive, and selective assay of glandular kallikrein activity, e.g. of human and rat urinary kallikreins .

Molecular Structure Analysis

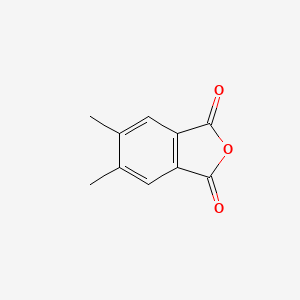

The molecular structure of Val-Leu-Arg-p-nitroanilide is represented by the empirical formula C23H38N8O5 . The molecular weight is 506.60 .Chemical Reactions Analysis

Val-Leu-Arg-p-nitroanilide is used as a substrate in various assays. For example, it has been used to determine the amidolytic activity of the fibrinolytic enzyme from Bacillus subtilis DC33 . It has also been used in the Limulus amebocyte lysate (LAL) assay, where endotoxin activates a cascade reaction of zymogens contained in the LAL to generate p-nitroaniline (pNA), which is then electrochemically detected .Scientific Research Applications

Fibrinolytic Enzyme Activity Determination

Val-Leu-Arg-p-nitroanilide has been used as a substrate to measure the amidolytic activity of fibrinolytic enzymes from various sources, such as Bacillus subtilis DC33 and the earthworm Eisenia fetida . This application is crucial for understanding and harnessing fibrinolytic enzymes’ potential in medical research, particularly in blood clot dissolution.

Kallikrein Activity Assay

This compound serves as a chromogenic substrate for assaying glandular kallikrein activity, including human and rat urinary kallikreins . Kallikreins are a group of enzymes involved in homeostasis and disease processes, making this application significant for clinical diagnostics and therapeutic interventions.

Enzyme Kinetics Studies

Val-Leu-Arg-p-nitroanilide is utilized in enzyme kinetics experiments to study the hydrolysis rates by enzymes like human urinary kallikrein under various conditions, including inhibitor presence . These studies contribute to our understanding of enzyme behavior and regulation.

Enzyme Inhibition Analysis

Researchers use Val-Leu-Arg-p-nitroanilide to investigate the inhibitory effects of substances like basic pancreatic trypsin inhibitor (BPTI) on enzyme activity . This application is vital for drug development and understanding enzyme control mechanisms.

Mechanism of Action

The mechanism of action of Val-Leu-Arg-p-nitroanilide involves its use as a substrate in enzymatic reactions. In the presence of certain enzymes, such as the fibrinolytic enzyme from Bacillus subtilis DC33, it undergoes hydrolysis to produce p-nitroaniline (pNA), which can be detected electrochemically .

Safety and Hazards

properties

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N8O5/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27)/t17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKZJCICBFSACN-GBESFXJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215108 | |

| Record name | Val-Leu-Arg-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64816-14-4 | |

| Record name | Val-Leu-Arg-p-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064816144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Val-Leu-Arg-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.